molecular formula C5H6Cl3N3 B6168976 (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride CAS No. 2089319-25-3

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride

Cat. No.: B6168976
CAS No.: 2089319-25-3
M. Wt: 214.5
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Description

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H5Cl2N3·HCl. It is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role as an intermediate in the synthesis of pharmaceutical agents, including anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3,5-dichloropyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,5-Dichloropyrazine+MethanamineHCl(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride\text{3,5-Dichloropyrazine} + \text{Methanamine} \xrightarrow{\text{HCl}} \text{this compound} 3,5-Dichloropyrazine+MethanamineHCl​(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chlorine atoms in the pyrazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some key applications include:

Mechanism of Action

The mechanism of action of (3,5-Dichloropyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In the context of anticancer research, it acts as an inhibitor of certain enzymes involved in cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the growth of cancer cells. The exact molecular pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichloropyrazine-2-carboxylic acid): Similar structure but with a carboxylic acid group.

    (3,5-Dichloropyrazine-2-carbaldehyde): Contains an aldehyde group instead of an amine.

    (3,5-Dichloro-2-methylpyrazine): Methyl group substitution at the 2-position.

Uniqueness

(3,5-Dichloropyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This makes it particularly useful as an intermediate in the synthesis of various pharmaceutical agents, providing a balance of reactivity and stability that is advantageous in chemical synthesis .

Properties

IUPAC Name

(3,5-dichloropyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-4-2-9-3(1-8)5(7)10-4;/h2H,1,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFZGOEXKUZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089319-25-3
Record name 2-Pyrazinemethanamine, 3,5-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089319-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichloropyrazin-2-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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